molecular formula C12H11NO6 B12524626 2-Propenoic acid, 3-(6-nitro-1,3-benzodioxol-5-yl)-, ethyl ester CAS No. 652972-71-9

2-Propenoic acid, 3-(6-nitro-1,3-benzodioxol-5-yl)-, ethyl ester

Cat. No.: B12524626
CAS No.: 652972-71-9
M. Wt: 265.22 g/mol
InChI Key: SWPARXKDBADRSQ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(6-nitro-1,3-benzodioxol-5-yl)-, ethyl ester is a chemical compound with the molecular formula C12H11NO6 and a molecular weight of 265.21884 g/mol . . It is characterized by the presence of a nitro group attached to a benzodioxole ring, which is further connected to an acrylic acid ethyl ester moiety.

Preparation Methods

The synthesis of 2-Propenoic acid, 3-(6-nitro-1,3-benzodioxol-5-yl)-, ethyl ester typically involves the reaction of 6-nitro-1,3-benzodioxole with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

2-Propenoic acid, 3-(6-nitro-1,3-benzodioxol-5-yl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 3-(6-nitro-1,3-benzodioxol-5-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(6-nitro-1,3-benzodioxol-5-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole ring can participate in various biochemical reactions, leading to the modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Propenoic acid, 3-(6-nitro-1,3-benzodioxol-5-yl)-, ethyl ester can be compared with other similar compounds, such as:

    2-Propenoic acid, 3-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.

    2-Propenoic acid, 3-(6-methyl-1,3-benzodioxol-5-yl)-, ethyl ester: The presence of a methyl group instead of a nitro group results in different chemical and physical properties.

    2-Propenoic acid, 3-(6-chloro-1,3-benzodioxol-5-yl)-, ethyl ester:

Properties

CAS No.

652972-71-9

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

ethyl 3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C12H11NO6/c1-2-17-12(14)4-3-8-5-10-11(19-7-18-10)6-9(8)13(15)16/h3-6H,2,7H2,1H3

InChI Key

SWPARXKDBADRSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2

Origin of Product

United States

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